4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Overview
Description
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol is a useful research compound. Its molecular formula is C38H56N4O4 and its molecular weight is 632.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermochromic Properties
- A study by Komissarov et al. (1991) discusses the unusual synthesis, structure, and thermochromic properties of novel sterically hindered cyclohexadienes. This research is significant as it delves into the thermochromic dissociation mechanism and structural aspects of related compounds (Komissarov et al., 1991).
Spin Interaction in Metal Complexes
- Research by Orio et al. (2010) focuses on spin interaction in octahedral zinc complexes with Schiff and Mannich bases. This study is relevant for understanding the electronic properties and interactions in metal complexes involving similar compounds (Orio et al., 2010).
Immunomodulatory Activity
- A 2020 study by Nizheharodava et al. investigates the effects of 2-amino-4,6-di-tert-butylphenol derivatives on human peripheral blood lymphocytes, highlighting the immunomodulatory potential of similar compounds (Nizheharodava et al., 2020).
Synthesis of Oxidovanadium(V) Complexes
- Back et al. (2012) discuss the synthesis, structural characterization, and DFT studies of oxidovanadium(V) complexes. This research can provide insights into the chemical behavior and potential applications of related compounds (Back et al., 2012).
Novel Synthesis of Morpholine Derivatives
- The study by D’hooghe et al. (2006) explores the novel synthesis of cis-3,5-disubstituted morpholine derivatives, which is relevant for the synthesis and potential applications of related compounds (D’hooghe et al., 2006).
Enantioselective Synthesis of α-Hydroxy Acids
- Basavaiah and Krishna (1995) used chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, demonstrating the potential of related compounds in asymmetric synthesis (Basavaiah & Krishna, 1995).
Properties
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3/t33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPYCVORQDIHQ-KKLWWLSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479340 | |
Record name | (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323193-85-7 | |
Record name | (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1R,2R)-(-)-1,2-Cyclohexanediylbis((E)-(nitrilomethylidyne))]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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